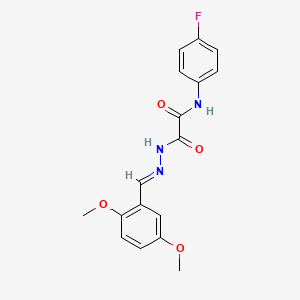![molecular formula C20H20BrN5O2S B11567088 N-(4-bromo-2-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567088.png)
N-(4-bromo-2-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with bromine, methoxy, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(4-BROMO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and thiadiazine precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include bromine, methoxybenzene, and methylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-BROMO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
When compared to other similar compounds, N-(4-BROMO-2-METHYLPHENYL)-6-(4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of substituents and ring structure. Similar compounds include:
- N-(4-BROMO-BENZYLIDENE)-N’-(4-(4-METHYLSULFANYL-PHENYL)-THIAZOL-2-YL)-HYDRAZINE
- N-(2-BROMO-4-METHYLPHENYL)-4-PHENOXYBUTANAMIDE These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C20H20BrN5O2S |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20BrN5O2S/c1-11-10-14(21)6-9-16(11)22-19(27)18-17(13-4-7-15(28-3)8-5-13)25-26-12(2)23-24-20(26)29-18/h4-10,17-18,25H,1-3H3,(H,22,27) |
InChI Key |
MQDALSMPXAMEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11567022.png)
![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![2,2'-[5-(Furan-2-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11567033.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11567034.png)
![1,5-Dimethyl-2-phenyl-4-[(2-thienylmethylene)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11567037.png)
![5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567040.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11567055.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11567057.png)
![5-(quinolin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11567058.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11567062.png)
